AGN 194078
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGN 194078 is a selective retinoic acid receptor alpha agonist. It binds to retinoic acid receptor alpha with high affinity, having a dissociation constant value of 3 nanomolar. This compound is known for its specificity, as it does not bind to retinoic acid receptor beta and binds only weakly to retinoic acid receptor gamma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AGN 194078 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of scalable reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
AGN 194078 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon, platinum oxide), and specific reagents for each type of reaction (e.g., oxidizing agents, reducing agents, nucleophiles, electrophiles). The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
AGN 194078 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of retinoic acid receptor alpha agonists and to develop new synthetic methodologies.
Biology: It is used to investigate the role of retinoic acid receptor alpha in cellular processes, such as differentiation, proliferation, and apoptosis.
Medicine: It is explored for its potential therapeutic applications in diseases related to retinoic acid receptor alpha dysregulation, such as certain cancers and skin disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory compliance
Mechanism of Action
AGN 194078 exerts its effects by selectively binding to retinoic acid receptor alpha. This binding induces a conformational change in the receptor, leading to the activation of specific gene transcription pathways. The molecular targets and pathways involved include the regulation of genes associated with cell growth, differentiation, and apoptosis. The specificity of this compound for retinoic acid receptor alpha ensures targeted effects with minimal off-target interactions .
Comparison with Similar Compounds
Similar Compounds
AGN 194204: Another selective retinoic acid receptor alpha agonist with similar binding affinity and activity.
BMS 753: A retinoic acid receptor alpha agonist with distinct structural features and binding properties.
CD 437: A retinoic acid receptor gamma agonist with different selectivity and activity profiles
Uniqueness
AGN 194078 is unique due to its high selectivity for retinoic acid receptor alpha and its ability to maintain full transcriptional activity through this receptor. This specificity makes it a valuable tool for studying retinoic acid receptor alpha-related pathways and for developing targeted therapies with minimal side effects .
Properties
Molecular Formula |
C22H23F2NO4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2,6-difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C22H23F2NO4/c1-21(2)5-6-22(3,4)14-10-17(26)12(9-13(14)21)19(27)25-11-7-15(23)18(20(28)29)16(24)8-11/h7-10,26H,5-6H2,1-4H3,(H,25,27)(H,28,29) |
InChI Key |
BCKLKOYFMACAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.